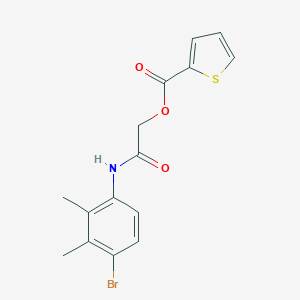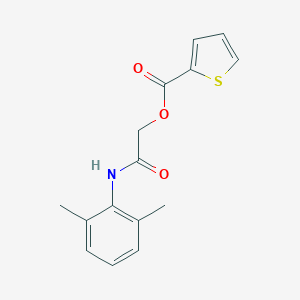![molecular formula C17H19NO5 B270978 N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, also known as DOTOC, is a chemical compound that belongs to the family of peptides. It is a synthetic analog of somatostatin, a hormone that regulates the endocrine system. DOTOC has been extensively studied for its potential applications in scientific research, particularly in the field of medical imaging.
Mecanismo De Acción
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide binds to somatostatin receptors, which are expressed in a variety of tissues, including the pancreas, pituitary gland, and gastrointestinal tract. The binding of this compound to somatostatin receptors inhibits the release of hormones and other signaling molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The physiological effects of this compound depend on the specific somatostatin receptors that it binds to. In general, this compound can inhibit the release of growth hormone, insulin, glucagon, and other hormones. This compound can also reduce the secretion of digestive enzymes and decrease the motility of the gastrointestinal tract.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide is its high affinity for somatostatin receptors, which makes it a useful tool for studying the distribution and function of these receptors in the body. However, this compound has some limitations as well. It can be difficult to synthesize and label with a radioactive isotope, which can limit its use in some research applications. Additionally, this compound has a relatively short half-life, which means that it must be used quickly after synthesis.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide. One area of interest is the development of new labeling techniques that can improve the sensitivity and specificity of PET imaging using this compound. Another area of interest is the use of this compound as a therapeutic agent for the treatment of cancers that express somatostatin receptors. Finally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide involves several steps, including the protection of the amine group, the coupling of the protected amine with a carboxylic acid, and the deprotection of the amine group. The final product is obtained through a cyclization reaction. The synthesis of this compound is a complex process that requires a high level of expertise and specialized equipment.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide has been used in a variety of scientific research applications, including medical imaging, cancer treatment, and drug development. One of the most promising applications of this compound is in the field of positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that allows researchers to visualize the distribution of a specific molecule in the body. This compound can be labeled with a radioactive isotope and used as a tracer in PET imaging to detect the presence of somatostatin receptors in the body.
Propiedades
Fórmula molecular |
C17H19NO5 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO5/c1-21-9-3-4-12(22-2)11(7-9)18-16(19)14-8-5-10-13(6-8)23-17(20)15(10)14/h3-4,7-8,10,13-15H,5-6H2,1-2H3,(H,18,19) |
Clave InChI |
YCXQFNKUNUIKKV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC4C2C(=O)OC4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)